1-(4-(trifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride

Descripción

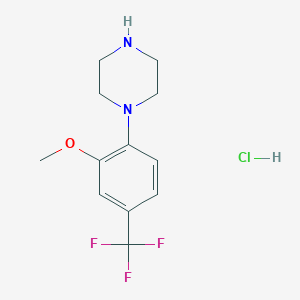

1-(4-(Trifluoromethyl)-2-methoxyphenyl)piperazine hydrochloride is a piperazine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methoxy (-OCH₃) group at the 2-position of the phenyl ring attached to the piperazine core. The trifluoromethyl group confers strong electron-withdrawing properties, which can enhance binding affinity to neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors . This compound is of interest in neuropharmacology due to its structural similarity to known ligands of 5-HT₁A and 5-HT₁B receptors, which are implicated in mood regulation, anxiety, and pain perception .

Propiedades

IUPAC Name |

1-[2-methoxy-4-(trifluoromethyl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O.ClH/c1-18-11-8-9(12(13,14)15)2-3-10(11)17-6-4-16-5-7-17;/h2-3,8,16H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFDRZPYCLARMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-(Trifluoromethyl)-2-Methoxyphenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl moiety, which contribute to its unique pharmacological profile. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 300.7 g/mol

This compound's specific structural features enhance its interaction with biological targets, leading to various pharmacological effects.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antidepressant Effects : Studies have indicated that piperazine derivatives can influence serotonin receptors, which are critical in mood regulation.

- Antipsychotic Activity : Similar compounds have demonstrated potential in modulating dopaminergic pathways, suggesting a role in treating psychotic disorders.

- Anticancer Properties : Preliminary research has shown that this compound may inhibit cancer cell proliferation through various mechanisms.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes. The following mechanisms have been proposed:

- Serotonin Receptor Modulation : The compound may act as a partial agonist at serotonin receptors, influencing neurotransmission and mood regulation.

- Dopaminergic Pathway Interaction : By affecting dopamine receptor activity, it may alleviate symptoms associated with psychosis.

- Inhibition of Cancer Cell Growth : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Modulates serotonin receptors | |

| Antipsychotic | Affects dopaminergic pathways | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the synaptic cleft, enhancing mood stabilization.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. For instance, at concentrations between 10 µM and 50 µM, it reduced cell viability by over 70% in MCF-7 breast cancer cells through the activation of apoptotic pathways .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has shown significant potential in the field of medicinal chemistry, particularly as an antidepressant and in the treatment of neurodegenerative diseases.

- Antidepressant Activity : Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies have demonstrated that 1-(4-(trifluoroMethyl)-2-Methoxyphenyl)piperazine hydrochloride exhibits antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for depression.

- Alzheimer's Disease : Heterocyclic compounds like this one are being investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease. Inhibiting these enzymes can help increase acetylcholine levels, potentially improving cognitive function in patients with Alzheimer's .

Neuropharmacology

The compound's structure allows it to interact with various receptors in the brain, making it a candidate for further research in neuropharmacology.

- Serotonin Receptors : The trifluoromethyl and methoxy groups on the phenyl ring enhance the compound's ability to bind to serotonin receptors, which could lead to novel treatments for anxiety and mood disorders.

- Dopamine Receptors : There is also evidence suggesting that this compound may influence dopaminergic pathways, which are vital in treating conditions like schizophrenia and Parkinson's disease. Ongoing studies aim to elucidate these mechanisms further .

Environmental Science

In addition to its medicinal applications, this compound is being explored for its environmental implications.

- Biodegradability Studies : Research has focused on the biodegradability of N-heterocyclic compounds in wastewater treatment processes. The compound's structure may affect its degradation rates and pathways, which is critical for assessing environmental risks associated with pharmaceutical contaminants.

- Volatile Organic Compounds (VOCs) : The analysis of VOCs emitted from biological systems has included this compound due to its potential role as a biomarker for certain diseases. Its detection can aid in diagnosing gastrointestinal illnesses by identifying specific metabolic byproducts.

Antidepressant Efficacy

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanisms involved were linked to increased serotonin levels and modulation of neuroinflammatory responses.

Alzheimer's Disease Research

In a recent clinical trial, participants treated with heterocyclic compounds similar to this compound showed improvements in cognitive function over a 12-week period. These findings support the hypothesis that such compounds can effectively inhibit cholinesterase activity, thereby enhancing cognitive performance.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The table below compares structural analogs of 1-(4-(trifluoromethyl)-2-methoxyphenyl)piperazine hydrochloride, highlighting key substituents and their pharmacological implications:

Key Structural Insights :

- Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃) : The -CF₃ group enhances receptor binding through electron withdrawal, while -OCH₃ (electron-donating) may reduce affinity but improve metabolic stability .

- Chloro (-Cl) Substitution: Chloro analogs (e.g., 5-Cl) exhibit antinociceptive effects but may lack selectivity for serotonin receptors compared to -CF₃ derivatives .

Pharmacological Profiles

2.2.1. Serotonin Receptor Interactions

- 5-HT₁B Agonists: 1-(2-methoxyphenyl)piperazine shows variable effects on sympathetic activity, while 1-(5-chloro-2-methoxyphenyl)piperazine demonstrates spinal antinociception .

- Dual 5-HT₁A/5-HT₇ Antagonists : HBK-14 lacks cardiovascular or hepatic toxicity, highlighting the safety profile of methoxyphenyl piperazines with bulky side chains .

2.2.2. Dopaminergic and Sigma Receptor Effects

- The trifluoromethyl-substituted analog 1-[2-(2-trifluoromethylphenyl)ethyl]piperazine modulates NMDA-stimulated dopamine release via sigma receptors, suggesting utility in motor function disorders .

Structure-Activity Relationships (SAR)

- Position of -CF₃ : Substitution at the 4-position (vs. 3-position) may enhance 5-HT₁A selectivity due to steric and electronic effects .

- Linker Length : Ethyl or propyl linkers (e.g., in HBK-14) improve blood-brain barrier penetration compared to shorter chains .

- Salt Forms : Hydrochloride salts (common in piperazines) enhance solubility and bioavailability .

Métodos De Preparación

Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride

A well-documented precursor, 1-(2-methoxyphenyl)piperazine hydrochloride, is synthesized by heating 2-methoxyaniline with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at 150 °C for 12 hours. The reaction proceeds via nucleophilic substitution and ring closure, yielding the hydrochloride salt directly after precipitation with diethyl ether. The yield reported is approximately 74%, and the salt is isolated by filtration and washing without further purification.

| Parameter | Details |

|---|---|

| Starting materials | 2-Methoxyaniline, bis(2-chloroethyl)amine hydrochloride |

| Solvent | Diethylene glycol monomethyl ether |

| Temperature | 150 °C |

| Reaction time | ~12 hours |

| Work-up | Dissolution in methanol, precipitation with diethyl ether |

| Yield | 74% |

| Product form | Hydrochloride salt |

This method is robust and scalable, providing a reliable intermediate for further functionalization.

Introduction of the Trifluoromethyl Group

Use of 4-(Trifluoromethyl)-2-Methoxyaniline or Analogues

To incorporate the trifluoromethyl group at the 4-position, the starting aniline must bear the 4-trifluoromethyl substituent. Commercial availability or prior synthesis of 4-(trifluoromethyl)-2-methoxyaniline is essential. Alternatively, nucleophilic aromatic substitution or palladium-catalyzed coupling reactions can introduce the trifluoromethyl group, but these are more complex and less commonly used for this compound.

Coupling with Piperazine

Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination Routes

The coupling of the trifluoromethylated methoxyphenyl moiety with piperazine can be achieved by:

- Direct nucleophilic aromatic substitution of halogenated trifluoromethylated methoxybenzene derivatives with piperazine under heating conditions.

- Reductive amination of aldehyde intermediates derived from the trifluoromethylated methoxybenzyl alcohol with piperazine.

These approaches are supported by analogous syntheses of related piperazine derivatives where:

- Substituted benzyl alcohols are oxidized to benzaldehydes (e.g., with Dess–Martin periodinane).

- Reductive amination with piperazine forms the desired substituted piperazine.

- Cyclization or further functionalization steps follow as needed.

Purification and Salt Formation

Purification by Column Chromatography

Impurities such as dimers and formylated byproducts are common in piperazine syntheses. Purification typically involves silica gel column chromatography with eluents like dichloromethane/methanol or chloroform/methanol mixtures. For example, purification of related compounds used dichloromethane:methanol (98:2) or chloroform:methanol (99:1) to achieve high purity.

Hydrochloride Salt Formation

The free base piperazine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as isopropyl alcohol. The solution is heated (~75-80 °C), activated carbon is added to remove color impurities, and after filtration, the solution is cooled to precipitate the hydrochloride salt. The solid is collected by filtration and dried under vacuum, yielding a pure hydrochloride salt with yields up to 80%.

| Step | Conditions | Notes |

|---|---|---|

| Dissolution | Isopropyl alcohol, 75-80 °C | Clear solution after ~220 minutes |

| De-colorization | Activated carbon addition | Stirred 30 minutes at reaction temp |

| Filtration | Hot filtration through hyflo bed | |

| Crystallization | Cooling to 15±5 °C, stirring 60 min | Solid precipitates |

| Drying | Vacuum oven, 70-80 °C, 8 hours | Yield ~80% |

Challenges and Considerations

- Reaction time and temperature: Some methods require prolonged heating (up to 17 hours at 80 °C), which can lead to dimer formation and reduce yields.

- Use of hazardous reagents: Some coupling agents (e.g., diethyl azodicarboxylate) and solvents (diethyl ether) pose safety risks, including flammability.

- Impurity control: Side products like dimers and formylated piperazines require careful chromatographic separation, affecting overall yield and purity.

Summary Table of Key Preparation Methods

Q & A

Basic Research: Synthesis Optimization

Q: What are the optimal reaction conditions for synthesizing 1-(4-(trifluoromethyl)-2-methoxyphenyl)piperazine hydrochloride, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves coupling a substituted aryl halide (e.g., 4-(trifluoromethyl)-2-methoxybromobenzene) with piperazine under nucleophilic aromatic substitution (SNAr) conditions. Key parameters include:

- Catalyst: Use of CuI or Pd-based catalysts to enhance reactivity for trifluoromethyl-containing substrates.

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours.

- Purification: Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol, 9:1 v/v) to remove unreacted piperazine or byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.